3-{[(2-fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile typically involves the reaction of 2-fluoro-4-methylbenzylamine with 2-methylpropanenitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .
Scientific Research Applications
3-{[(2-fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of FAAH, which is involved in the degradation of endocannabinoids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of FAAH. FAAH is an enzyme responsible for the breakdown of fatty acid amides, including endocannabinoids. By inhibiting FAAH, 3-{[(2-fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile increases the levels of endocannabinoids, which can modulate various physiological processes such as pain, mood, and appetite.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-methylphenylamine: Used in the synthesis of various organic compounds.
2-fluoro-4-methylphenol: An intermediate in organic synthesis.
3-((2-fluoro-4-methylphenyl)amino)propanenitrile: A related compound with similar structural features.
Uniqueness
3-{[(2-fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile is unique due to its specific inhibition of FAAH, which distinguishes it from other similar compounds. This selective inhibition makes it a valuable tool in studying the endocannabinoid system and its potential therapeutic applications.
Properties
CAS No. |
2283814-10-6 |
---|---|
Molecular Formula |
C12H15FN2 |
Molecular Weight |
206.3 |
Purity |
93 |
Origin of Product |
United States |
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